5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with an appropriate amine and aldehyde. Meldrum’s acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis due to its acidity and steric rigidity . The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of various compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in biochemical research.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.
Industry: Its use in industrial applications includes the synthesis of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its functional groups. The ethoxyphenyl group can participate in various chemical interactions, while the dioxane ring provides stability and rigidity to the molecule. These interactions can affect biological pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-{[(3,4-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
The ethoxy group, in particular, differentiates it from other similar compounds and may influence its reactivity and interactions .
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
5-[(2-ethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H17NO5/c1-4-19-12-8-6-5-7-11(12)16-9-10-13(17)20-15(2,3)21-14(10)18/h5-9,16H,4H2,1-3H3 |
InChI Key |
UWFHXHPMVRCALT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
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